molecular formula C16H17N5O B12572768 3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596824-30-5

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12572768
CAS No.: 596824-30-5
M. Wt: 295.34 g/mol
InChI Key: JOFKFLIUDORBQV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a methoxyphenyl group at the 3-position and a pyrrolidinyl group at the 6-position of the triazolopyridazine core. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the triazolopyridazine core in the presence of a base.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the triazolopyridazine core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the pyrrolidinyl group or electrophilic substitution at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-6-(morpholin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(3-Methoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(3-Methoxyphenyl)-6-(azepan-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds with different substituents.

Properties

CAS No.

596824-30-5

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5O/c1-22-13-6-4-5-12(11-13)16-18-17-14-7-8-15(19-21(14)16)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3

InChI Key

JOFKFLIUDORBQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)N4CCCC4

Origin of Product

United States

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